2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide is a synthetic compound that combines the structural features of indole and imidazole These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction, where the hydroxyl group of the indole is reacted with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Coupling of Indole and Imidazole: The final step involves coupling the indole and imidazole moieties through an acetamide linkage. This can be achieved by reacting the indole derivative with an imidazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically forming oxindole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Oxindole derivatives
Reduction: Amino derivatives
Substitution: Various substituted indole derivatives
Scientific Research Applications
Chemistry
In chemistry, 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of indole and imidazole derivatives with biological targets. It may serve as a probe to investigate enzyme activities, receptor binding, and cellular pathways.
Medicine
In medicinal chemistry, this compound holds potential as a lead compound for drug development. The indole and imidazole moieties are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Researchers can modify this compound to enhance its efficacy and reduce toxicity.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The indole moiety can interact with tryptophan-binding proteins, while the imidazole ring can coordinate with metal ions in enzyme active sites. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-3-yl)-N-(1H-imidazol-2-yl)acetamide
- 5-(benzyloxy)-1H-indole-2-carboxylic acid
- 1-(benzyloxy)-2-(1H-imidazol-2-yl)ethanone
Uniqueness
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide is unique due to the presence of both indole and imidazole moieties in a single molecule. This dual functionality allows for diverse interactions with biological targets, making it a promising candidate for drug development and other scientific applications. Its structural complexity also provides opportunities for further functionalization and optimization in various research fields.
Properties
Molecular Formula |
C20H18N4O2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(1H-imidazol-2-yl)-2-(5-phenylmethoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C20H18N4O2/c25-19(23-20-21-9-10-22-20)13-24-11-8-16-12-17(6-7-18(16)24)26-14-15-4-2-1-3-5-15/h1-12H,13-14H2,(H2,21,22,23,25) |
InChI Key |
ORLVIGZHIPEWED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NC4=NC=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.